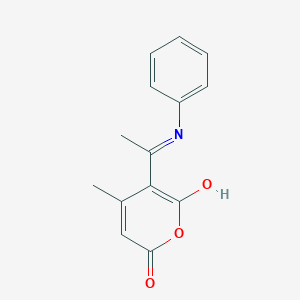![molecular formula C16H25NO3S2Si B14342042 2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole CAS No. 105923-28-2](/img/structure/B14342042.png)
2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole is a chemical compound that combines the properties of both organosilicon and benzothiazole derivatives. This compound is known for its unique structural features, which include a triethoxysilyl group attached to a propyl chain, which is further connected to a benzothiazole ring through a sulfanyl linkage. The presence of both silicon and sulfur in the molecule imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole typically involves the reaction of 3-(triethoxysilyl)propylamine with 2-mercaptobenzothiazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Preparation of 3-(triethoxysilyl)propylamine by reacting 3-chloropropyltriethoxysilane with ammonia.
Step 2: Reaction of 3-(triethoxysilyl)propylamine with 2-mercaptobenzothiazole in the presence of a suitable solvent and catalyst.
The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient and cost-effective production. The reaction parameters are carefully monitored to maintain consistency and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiazole ring can undergo reduction reactions under specific conditions.
Substitution: The triethoxysilyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The triethoxysilyl group can form strong bonds with various substrates, while the benzothiazole ring can interact with biological molecules. The sulfanyl linkage provides additional reactivity, allowing the compound to participate in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[3-(Trimethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole
- 2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzoxazole
- 2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzimidazole
Uniqueness
2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole is unique due to the presence of both silicon and sulfur in its structure, which imparts distinct chemical properties. The combination of the triethoxysilyl group and the benzothiazole ring provides a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
105923-28-2 |
|---|---|
Formule moléculaire |
C16H25NO3S2Si |
Poids moléculaire |
371.6 g/mol |
Nom IUPAC |
3-(1,3-benzothiazol-2-ylsulfanyl)propyl-triethoxysilane |
InChI |
InChI=1S/C16H25NO3S2Si/c1-4-18-23(19-5-2,20-6-3)13-9-12-21-16-17-14-10-7-8-11-15(14)22-16/h7-8,10-11H,4-6,9,12-13H2,1-3H3 |
Clé InChI |
VTGJNEZVINMJKK-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCSC1=NC2=CC=CC=C2S1)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14341966.png)

![1,1'-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene)](/img/structure/B14341979.png)
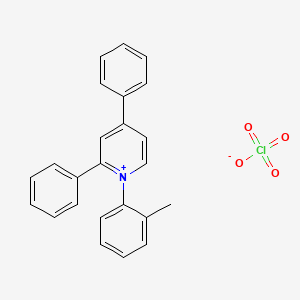


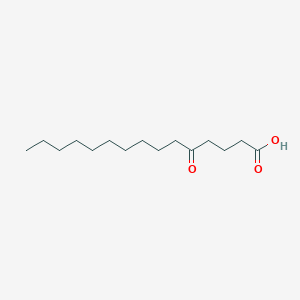
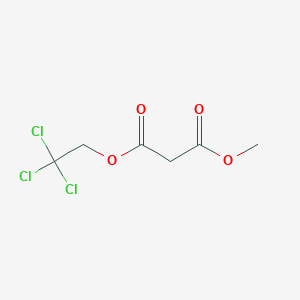
![Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14342034.png)

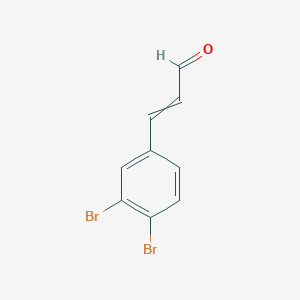
![2-[(4-Bromobutoxy)methyl]oxirane](/img/structure/B14342052.png)
